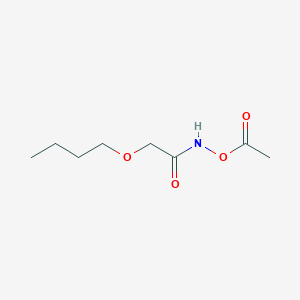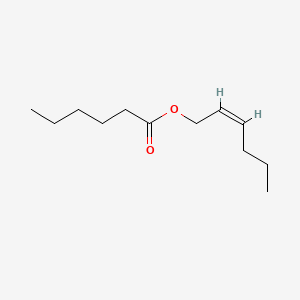![molecular formula C16H26O2 B13800399 Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl CAS No. 68540-62-5](/img/structure/B13800399.png)
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl can be synthesized through the reaction of tert-butyl hydroperoxide with isopropylbenzene. This reaction typically requires the presence of acetic acid (HOAc) and ferric nitrate nonahydrate (Fe(NO3)3•9H2O) as reagents, and pyridine as a solvent. The reaction is carried out at a temperature of 60°C for 18 hours, resulting in a yield of approximately 80% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure higher yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial production to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl undergoes various types of chemical reactions, including:
Oxidation: This compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The peroxide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other peroxides. The reactions are typically carried out at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used to substitute the peroxide group, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce hydrocarbons or alcohols.
Aplicaciones Científicas De Investigación
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl has a wide range of applications in scientific research:
Biology: The compound is studied for its potential effects on biological systems, including its role in oxidative stress and cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment, where it may be used to induce oxidative stress in cancer cells.
Mecanismo De Acción
The mechanism of action of peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl involves the generation of free radicals. Upon thermal decomposition, the peroxide bond breaks, forming two free radicals. These radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymer chains. The compound’s ability to generate free radicals also underlies its role as an oxidizing agent in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl hydroperoxide: Another organic peroxide used as a radical initiator and oxidizing agent.
Cumene hydroperoxide: Similar in structure and function, used in the production of phenol and acetone.
Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.
Uniqueness
Peroxide, 1,1-dimethylethyl 1-methyl-1-[(1-methylethyl)phenyl]ethyl is unique due to its specific structure, which imparts distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals efficiently at relatively low temperatures makes it particularly valuable in polymerization and curing processes .
Propiedades
Número CAS |
68540-62-5 |
|---|---|
Fórmula molecular |
C16H26O2 |
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
1-(2-tert-butylperoxypropan-2-yl)-2-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-10-8-9-11-14(13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
Clave InChI |
QEMOCCHONHPVPW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC=C1C(C)(C)OOC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



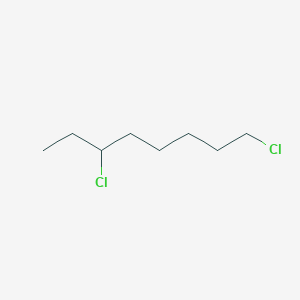

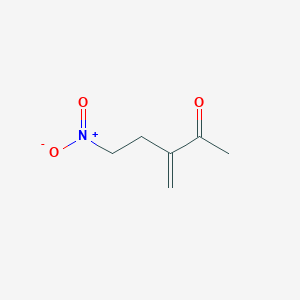
![4-nitrooxybutyl (3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13800337.png)


![2,2,2-trichloro-N-[6-[(2,2,2-trichloroacetyl)amino]hexyl]acetamide](/img/structure/B13800355.png)
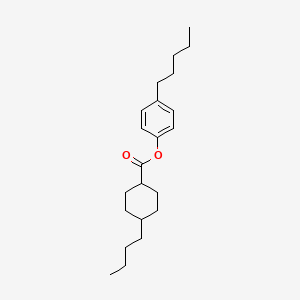
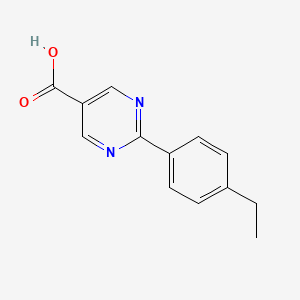
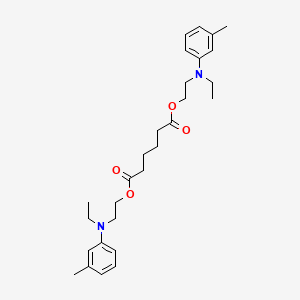
![N-[(4-Dimethylaminophenyl)methylideneamino]-3-[2-[[(4-dimethylaminophe nyl)methylideneamino]carbamoyl]ethylsulfanyl]propanamide](/img/structure/B13800382.png)
